molecular formula C30H38N2O5 B020287 2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester CAS No. 1356382-68-7

2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

Cat. No. B020287
M. Wt: 506.6 g/mol
InChI Key: RENMFAJWBVYHGL-UAEBTNLVSA-N
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Description

Synthesis Analysis

The synthesis of this compound, also referred to as Hoe 498, involves a convergent, diastereoselective process that yields a new ACE inhibitor with improved bioavailability and pharmacokinetics (Teetz, Geiger, Henning, & Urbach, 1985). This process highlights the compound's significance in enhancing the efficacy of ACE inhibitors through structural optimization.

Molecular Structure Analysis

The compound's molecular structure, characterized by its unique azabicyclo[3.3.0]octane core, is critical for its activity as an ACE inhibitor. Studies on similar structures have provided insights into the conformational preferences and stability of such compounds, aiding in the understanding of Hoe 498's effective interaction with ACE (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

Hoe 498 acts as a prodrug, undergoing hydrolysis by esterase into its active diacid derivative. This transformation is essential for its activity as an ACE inhibitor, demonstrating the compound's dynamic chemical properties and its interaction with biological systems (Metzger, Maier, Sitter, & Stern, 1984).

Physical Properties Analysis

The analysis of the physical properties of Hoe 498, including its solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. Although specific studies on these properties were not identified in the initial search, such analyses are typically conducted to ensure the compound's efficacy and safety in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of Hoe 498, including its reactivity, enzymatic inhibition specificity, and binding affinity to ACE, have been extensively studied. Its inhibitory potency, assessed by comparing IC50 values, demonstrates its effectiveness as a nonsulfhydryl angiotensin I converting enzyme inhibitor (Hajdu, Schmidt, Bomm, Hack, & Keller, 1984). Furthermore, the compound's interaction with ACE through a slow- and tight-binding mechanism further elucidates its chemical properties and mode of action (Bünning, 1984).

Scientific Research Applications

  • Cognitive Function Improvement: Hoe 065, a derivative of this compound, has been shown to improve cognitive function and prevent memory disruption induced by scopolamine (Hock et al., 1989).

  • Angiotensin Converting Enzyme Inhibition: Hoe 498 diacid, another derivative, is a potent inhibitor of the angiotensin converting enzyme (ACE) with significant implications for hypertension treatment (Bünning, 1984).

  • Antihypertensive Potency: Hoe 498 demonstrates strong antihypertensive properties and persistent inhibition of tissue converting enzyme activity, particularly in spontaneously hypertensive rats (Unger et al., 1984).

  • Use in Spectroscopy and Chromatography: SAMBO (8), a chiral auxiliary derived from this compound, is utilized in spectroscopy and chromatography applications (Martens & Lübben, 1990).

  • Pharmacokinetics and Biotransformation: Hoe 498's pharmacokinetic profile, including rapid absorption and biotransformation, has been extensively studied in rats, dogs, and humans (Eckert et al., 1984).

  • Synthesis of Highly Active ACE Inhibitor: The compound's synthesis process is significant for the production of effective ACE inhibitors (Teetz et al., 1985).

  • Chiral Auxiliary in Michael-Type Reactions: The enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2, related to this compound, is used as an efficient chiral auxiliary in Michael-type reactions (Martens & Lübben, 1991).

  • Radioimmunoassay (RIA) for Pharmacokinetic Profiling: RIA has been used to investigate the pharmacokinetic profile of ramipril and its metabolite, related to this compound (Eckert et al., 1985).

  • Liquid Chromatographic Method Development: A method for determining the related substances of ramipril in Altace capsules, which relates to the compound, has been developed and validated (Hogan et al., 2000).

  • Pharmacodynamics and Tolerance: Hoe 498, as an angiotensin converting enzyme inhibitor, has been studied for its tolerance and pharmacodynamics in healthy volunteers (Witte et al., 1984).

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, such as its reactivity, toxicity, and flammability .

Future Directions

The future research directions involving this compound could be very diverse, depending on its properties and potential applications. It could be studied further for its potential uses in medicine, organic synthesis, or materials science .

properties

IUPAC Name

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMFAJWBVYHGL-UAEBTNLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529013
Record name Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3AS,6aS)-benzyl 1-((S)-2-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate

CAS RN

1356382-68-7
Record name Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Reactant of Route 2
Reactant of Route 2
2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Reactant of Route 3
Reactant of Route 3
2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Reactant of Route 4
Reactant of Route 4
2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Reactant of Route 5
Reactant of Route 5
2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Reactant of Route 6
Reactant of Route 6
2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester

Citations

For This Compound
2
Citations
T Unger, T Fleck, D Ganten, RE Lang… - Arzneimittel …, 1984 - europepmc.org
The antihypertensive actions of the new converting enzyme (CE) inhibitors 2-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S, 3S, 5S)-2-azabicyclo [3.3. 0] octane-3-carboxylic acid (Hoe 498) and enalapril were compared in spontaneously hypertensive rats (SHRSP), and their effects on tissue CE activity were investigated. Oral treatment with one single dose of the CE inhibitors Hoe 498 (1 mg/kg) and enalapril (30 mg/kg) in normotensive rats produced up to 24 h CE inhibition in plasma, aorta, heart and brain cortex and a 48 h …
Number of citations: 35 europepmc.org
H Metzger, R Maier, C Sitter, HO Stern - Arzneimittel-forschung, 1984 - europepmc.org
2-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S, 3S, 5S)-2-azabicyclo [3.3. 0] octane-3-carboxylic acid (Hoe 498) is a new, very effective and long lasting, nonsulfhydryl angiotensin I converting enzyme inhibitor. Using hip-his-leu as substrate, the IC50-values for Hoe 498 and its diacid derivative were 26 or 4.2 nmol/l, respectively. Hoe 498 acts as a prodrug. It is hydrolyzed by an esterase into its active diacid derivative. Sera contain high esterase activities. In comparison to sera from man, dog and rabbit, rat sera have the highest …
Number of citations: 35 europepmc.org

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